molecular formula C12H14N2OS2 B12762982 3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one CAS No. 132605-21-1

3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one

Cat. No.: B12762982
CAS No.: 132605-21-1
M. Wt: 266.4 g/mol
InChI Key: LKHXBFOQKPAJRO-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a mouthful of a name, but let’s break it down. This compound belongs to the class of heterocyclic molecules, specifically a benzothieno-pyrimidinone derivative. Its structure includes a fused benzothiophene and pyrimidinone ring system, with two methyl groups at positions 3 and 6. The sulfur atom in the thioxo group (C=S) adds an intriguing twist to its reactivity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Cyclization via Thionation:

Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.

Chemical Reactions Analysis

3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one participates in various reactions:

    Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the thioxo group yields the corresponding thiol (mercaptan) compound.

    Substitution: Halogenation or other nucleophilic substitutions occur at the reactive positions.

    Common Reagents: Reagents like hydrogen peroxide (H2O2), sodium borohydride (NaBH4), and halogens are often employed.

    Major Products: The specific products depend on reaction conditions and substituents. For example, oxidation leads to sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and use it as a building block for novel heterocyclic compounds.

    Biology and Medicine: Investigations focus on potential bioactivity, such as antimicrobial or anticancer properties.

    Industry: Limited industrial applications, but its unique structure may inspire new materials or pharmaceuticals.

Mechanism of Action

The exact mechanism of action remains an active area of study. Potential molecular targets include enzymes, receptors, or cellular pathways influenced by its structural features.

Comparison with Similar Compounds

3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one stands out due to its fused benzothieno-pyrimidinone core. Similar compounds include other benzothiophene derivatives, but few possess this specific arrangement.

Properties

CAS No.

132605-21-1

Molecular Formula

C12H14N2OS2

Molecular Weight

266.4 g/mol

IUPAC Name

3,6-dimethyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H14N2OS2/c1-6-3-4-8-7(5-6)9-10(17-8)13-12(16)14(2)11(9)15/h6H,3-5H2,1-2H3,(H,13,16)

InChI Key

LKHXBFOQKPAJRO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C

Origin of Product

United States

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